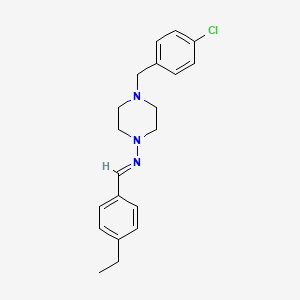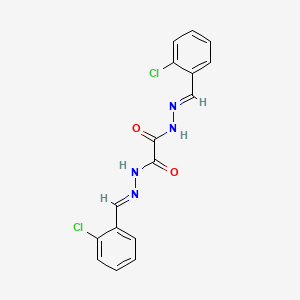![molecular formula C16H17N3O B5536251 4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Nicotinonitrile derivatives, similar to the compound of interest, are synthesized through various chemical routes, often involving the condensation of aldehydes, ketones, or cyanides. For instance, the synthesis of related compounds has involved reactions with halo compounds or via Schiff bases reduction route, indicating the versatility of synthetic approaches for this class of compounds (J. V. Guna et al., 2015) (P. A. Ajibade & F. P. Andrew, 2021).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives often exhibits significant features like non-planarity and the presence of various functional groups that influence their chemical behavior and potential applications. For example, studies have shown that similar compounds have almost identical bond lengths and molecular conformations but can adopt different crystal structures (J. Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, including nucleophilic displacement reactions and reactions with organo cuprates, leading to the formation of nicotinic acid and nicotinamide derivatives. These reactions highlight the chemical versatility and potential for functionalization of these compounds (A. Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solvatochromic effects and crystal structures, are influenced by their molecular conformations and interactions. Studies have detailed the crystal structure, DFT, and photophysical studies, indicating these compounds' potential as materials for blue light-emitting applications (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of nicotinonitrile derivatives, including their reactivity and interaction with other molecules, are crucial for their applications in material science and organic chemistry. For instance, their role as corrosion inhibitors for carbon steel in acidic solutions and their application in the synthesis of pyrazoles underline their importance in various chemical domains (A. Fouda et al., 2019) (A. Moosavi‐Zare et al., 2013).
Applications De Recherche Scientifique
Antimicrobial Activities
Research has explored the synthesis of nicotinonitrile derivatives and their potential in antimicrobial applications. One study focused on the synthesis of 2-Methoxy and 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives, which were evaluated for their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungi. These compounds show promise in antimicrobial treatments due to their selective toxicity against microbial cells (J. V. Guna et al., 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been investigated for their corrosion inhibition properties. Studies on pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile, have demonstrated significant inhibitory effects on steel corrosion in acidic environments. These compounds are considered effective corrosion inhibitors due to their ability to form a protective layer on the metal surface, as evidenced by various electrochemical and surface analysis techniques (K. R. Ansari et al., 2015).
Molecular Structure and Properties
The crystal structure and molecular properties of nicotinonitrile derivatives have been subjects of interest in several studies. Investigations into molecules such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile have provided insights into their non-planar molecular structures, intramolecular interactions, and potential applications in materials science. These studies often employ X-ray crystallography, spectroscopic techniques, and computational methods to elucidate the compounds' structural features and their implications for functionality (S. Chantrapromma et al., 2009).
Propriétés
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(4-methylanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-4-6-14(7-5-11)19-16-15(9-17)13(10-20-3)8-12(2)18-16/h4-8H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCMMFPBDMYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=C2C#N)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-methyl-2-(4-toluidino)-3-pyridyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)
![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)
![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)
![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)
![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)
